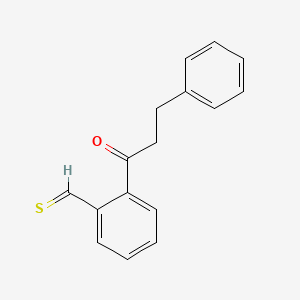

2-(3-Phenylpropanoyl)thiobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14OS |

|---|---|

Molecular Weight |

254.3 g/mol |

IUPAC Name |

2-(3-phenylpropanoyl)thiobenzaldehyde |

InChI |

InChI=1S/C16H14OS/c17-16(11-10-13-6-2-1-3-7-13)15-9-5-4-8-14(15)12-18/h1-9,12H,10-11H2 |

InChI Key |

RDDKNVLGFMCEOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C=S |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Studies of 2 3 Phenylpropanoyl Thiobenzaldehyde

Reactions Involving the Thiocarbonyl (C=S) Group

The thiocarbonyl group in 2-(3-phenylpropanoyl)thiobenzaldehyde is the primary site of chemical reactivity. Its chemistry is characterized by a propensity to undergo various addition and redox reactions.

Thioaldehydes are known to participate in a variety of cycloaddition reactions. oup.com Photochemical [2+2] cycloadditions represent a key reaction class for the synthesis of four-membered sulfur-containing rings known as thietanes. libretexts.org In the context of this compound, irradiation in the presence of an alkene would likely lead to the formation of a thietane (B1214591) derivative. The reaction proceeds through the excitation of the thiocarbonyl group to an excited state, which then reacts with the alkene.

Thioaldehydes can also act as potent dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes. oup.comresearchgate.net For instance, the reaction of a stable thioaldehyde with 2,3-dimethyl-1,3-butadiene (B165502) has been reported to occur at elevated temperatures. oup.com Additionally, [3+2] cycloadditions with 1,3-dipoles like diphenylnitrilimine and mesitonitrile oxide are also known to occur at room temperature, leading to five-membered heterocyclic rings. oup.comnih.govrsc.org

Table 1: Representative Cycloaddition Reactions of Thioaldehydes

| Reaction Type | Reactants | Product Type | Conditions |

|---|---|---|---|

| [4+2] Cycloaddition | Thioaldehyde, 2,3-Dimethyl-1,3-butadiene | Dihydrothiopyran | 160 °C |

| [3+2] Cycloaddition | Thioaldehyde, Diphenylnitrilimine | 1,4,2-Thiadiazoline | Room Temperature |

The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This reactivity is analogous to that of aldehydes and ketones, though the specifics of reactivity can differ. pressbooks.pub The general mechanism involves the attack of the nucleophile on the thiocarbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to yield a thiol. youtube.com

Thiols themselves can react with thioaldehydes, particularly those bearing electron-withdrawing groups, in a thiophilic addition to form unsymmetrical disulfides. rsc.orgpsu.edu This reaction proceeds through the attack of the thiol on the sulfur atom of the thiocarbonyl group.

Neutral nucleophiles, such as amines and alcohols, can also add to the thiocarbonyl group. masterorganicchemistry.com The initial addition product can then undergo further reactions, such as dehydration, to form new functional groups.

The sulfur atom of the thiocarbonyl group is nucleophilic and can react with electrophiles. Oxidation of thioaldehydes is a common transformation. For example, oxidation with agents like m-chloroperbenzoic acid (mCPBA) can yield S-oxides (sulfines). oup.com The stereochemistry of the resulting sulfine (B13751562) (E or Z) can be dependent on kinetic versus thermodynamic control of the reaction. oup.com Further oxidation of sulfines can lead to other sulfur-containing compounds. oup.comchemistrysteps.com Thiols, in general, are susceptible to oxidation, which can lead to disulfides, sulfoxides, and sulfones. chemistrysteps.commasterorganicchemistry.com

Thiocarbonyl compounds are well-known for their utility in radical chemistry. nih.gov They can be involved in radical addition reactions. nih.govacs.org The stability of the intermediate radicals plays a crucial role in these processes. nih.gov While some thiocarbonyl compounds are used in reversible addition-fragmentation chain transfer (RAFT) polymerization, direct radical copolymerization of C=S double bonds with vinyl monomers has also been explored to create degradable polymers with thioether linkages in the backbone. nih.govacs.org The propensity of this compound to initiate or participate in polymerization would depend on the specific reaction conditions and the monomers present.

Influence of the 3-Phenylpropanoyl Substituent on Thioaldehyde Reactivity

The 3-phenylpropanoyl substituent at the ortho position of the thiobenzaldehyde ring is expected to exert both electronic and steric effects on the reactivity of the thiocarbonyl group.

Electronic Effects: The 3-phenylpropanoyl group contains a carbonyl (C=O) group, which is electron-withdrawing. This electron-withdrawing nature can influence the electrophilicity of the thiocarbonyl carbon. Generally, electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more reactive towards nucleophiles. brainkart.com By analogy, the 3-phenylpropanoyl group would be expected to increase the reactivity of the thioaldehyde towards nucleophilic attack.

Table 2: Summary of Expected Substituent Effects on Reactivity

| Effect | Influence of 3-Phenylpropanoyl Group | Consequence for Thiocarbonyl Reactivity |

|---|---|---|

| Electronic | Electron-withdrawing (due to C=O) | Increased electrophilicity of the C=S carbon, potentially accelerating nucleophilic addition. |

Intramolecular Cyclization and Rearrangement Phenomena

The unique structural arrangement of this compound, featuring a reactive thioaldehyde functionality in proximity to a flexible acyl chain, gives rise to a rich and complex landscape of intramolecular reactions. These transformations are often triggered by thermal, photochemical, or catalytic activation and can lead to a diverse array of heterocyclic and rearranged products. Mechanistic studies have revealed that the course of these reactions is highly dependent on the reaction conditions and the nature of any catalysts or initiators employed.

One of the primary modes of intramolecular cyclization is a thermally or Lewis acid-catalyzed intramolecular Friedel-Crafts acylation. In this process, the acylium ion, or a polarized equivalent, generated from the thioester moiety, can attack the electron-rich phenyl ring of the phenylpropanoyl group. Depending on the regioselectivity of the attack, this can lead to the formation of a six-membered ring system. The reaction is believed to proceed through a classic electrophilic aromatic substitution mechanism. masterorganicchemistry.comnih.govsigmaaldrich.comresearchgate.netresearchgate.net

Another significant pathway involves the thioaldehyde group acting as a reactive center. Under photochemical conditions, the thioaldehyde can be excited to its triplet state, which can then undergo intramolecular [2+2] cycloaddition, analogous to the Paternò-Büchi reaction. chemistryviews.orgwikipedia.orgbeilstein-journals.orgresearchgate.netrsc.orgnih.gov This can lead to the formation of thietane rings, although the stability of such strained heterocyclic systems can vary.

Furthermore, intramolecular aldol-type reactions can be envisaged, where an enolate generated from the aliphatic chain of the phenylpropanoyl group attacks the thioaldehyde carbon. This pathway would lead to the formation of cyclic β-hydroxy thioesters, which may undergo subsequent dehydration. rsc.org The regioselectivity and feasibility of such reactions are subjects of ongoing investigation.

Rearrangement phenomena have also been observed, particularly under thermal stress. A notable example is the intramolecular cyclization of a sterically hindered thiobenzaldehyde, (2,4,6-tri-t-butyl)thiobenzaldehyde, which upon heating to around 200 °C, undergoes cyclization to a benzothiopyran derivative. oup.com While this compound is not as sterically hindered, analogous cyclizations involving the thioaldehyde and the ortho position of the benzaldehyde (B42025) ring are considered plausible.

Table 1: Hypothetical Products of Intramolecular Cyclization of this compound

| Reaction Type | Proposed Product | Plausible Mechanism |

|---|---|---|

| Intramolecular Friedel-Crafts Acylation | Tetralone derivative | Electrophilic Aromatic Substitution |

| Photochemical [2+2] Cycloaddition | Bicyclic thietane | Paternò-Büchi type reaction |

| Intramolecular Aldol-type Reaction | Cyclic β-hydroxy thioester | Enolate addition to thioaldehyde |

| Thermal Cyclization | Benzothiopyran derivative | Pericyclic reaction |

Reactions Involving the Aromatic and Aliphatic Chains of the Phenylpropanoyl Group

The phenylpropanoyl group in this compound possesses distinct reactive sites within its aromatic and aliphatic portions, which can participate in a variety of chemical transformations independent of the thiobenzaldehyde moiety.

The aliphatic chain, specifically the benzylic methylene (B1212753) group, is a site of potential reactivity. Side-chain oxidation of alkylbenzenes is a well-known transformation, and under strong oxidizing conditions, the benzylic carbon of the phenylpropanoyl group could be oxidized. libretexts.org The presence of a benzylic C-H bond is crucial for this type of reaction. libretexts.org Radical-mediated reactions are also plausible at the benzylic position, as the resulting benzylic radical would be stabilized by resonance with the phenyl ring. rsc.orgrsc.org

Furthermore, the aliphatic chain can undergo functionalization through various other reactions common to alkyl chains, although the presence of the two aromatic rings and the thioester functionality may introduce complexities in terms of selectivity and reactivity. nih.govyoutube.com

Table 2: Predicted Reactivity of the Phenylpropanoyl Group

| Reactive Site | Reaction Type | Expected Outcome |

|---|---|---|

| Phenyl Ring | Electrophilic Aromatic Substitution | Introduction of substituents at ortho/para positions |

| Benzylic Methylene | Side-Chain Oxidation | Formation of a carboxylic acid at the benzylic position |

| Benzylic Methylene | Radical Halogenation | Substitution of a hydrogen with a halogen |

Kinetic and Thermodynamic Aspects of Key Transformations

The diverse reactivity of this compound is governed by a delicate interplay of kinetic and thermodynamic factors. The favorability of a particular reaction pathway is often dependent on the reaction conditions, such as temperature, solvent, and the presence of catalysts.

In the context of intramolecular cyclization reactions, the formation of five- and six-membered rings is generally kinetically and thermodynamically favored over the formation of smaller or larger rings. libretexts.orgmasterorganicchemistry.comwikipedia.org This is due to a balance of enthalpic factors (ring strain) and entropic factors (the probability of the reactive ends of the molecule encountering each other). For the intramolecular Friedel-Crafts acylation of this compound, the formation of a six-membered ring is anticipated to be a favorable process.

The competition between different reactive pathways is a key aspect of the chemistry of this compound. For instance, at lower temperatures, kinetically controlled products may be favored, while at higher temperatures, the reaction may proceed under thermodynamic control, leading to the most stable product. researchgate.net The reversibility of certain reactions, such as some thioester exchange processes, also plays a role in the final product distribution. harvard.eduresearchgate.net

Kinetic studies on the hydrolysis and thiol-thioester exchange of model thioester compounds have provided insights into the relative rates of these competing reactions. harvard.eduresearchgate.netnih.govresearchgate.net The rate of hydrolysis is significantly influenced by pH, while the rate of thiol-thioester exchange is dependent on the concentration and pKa of the participating thiol. harvard.edu While specific kinetic data for this compound is not available, these general principles are expected to apply.

The thermodynamics of polymerization versus cyclization is also a relevant consideration. Intramolecular reactions are generally favored at high dilution, which minimizes the likelihood of intermolecular reactions that could lead to polymerization. masterorganicchemistry.com The thermodynamic parameters for the polymerization of various cyclic monomers have been studied, providing a framework for understanding the factors that favor ring-opening polymerization versus the stability of the cyclic monomer. wiley-vch.de

Table 3: General Kinetic and Thermodynamic Considerations for Key Transformations

| Transformation | Controlling Factors | General Trends |

|---|---|---|

| Intramolecular Cyclization | Ring size, Temperature, Concentration | 5- and 6-membered rings are favored. High dilution favors intramolecular reactions. |

| Thioester Hydrolysis | pH, Temperature | Rate is pH-dependent. |

| Thiol-Thioester Exchange | Thiol concentration, Thiol pKa | Rate is dependent on nucleophilicity of the thiol. |

| Photochemical Reactions | Wavelength of light, Presence of sensitizers | Reaction proceeds through excited states. |

Derivatization and Structural Transformations of 2 3 Phenylpropanoyl Thiobenzaldehyde

Formation of Heterocyclic Scaffolds

The inherent reactivity of the thioaldehyde group in 2-(3-Phenylpropanoyl)thiobenzaldehyde makes it an excellent precursor for the synthesis of various sulfur-containing heterocyclic compounds. These reactions are pivotal for generating novel molecular frameworks with potential applications in medicinal chemistry and materials science.

Thiazolidin-4-one Derivatives from Thiobenzaldehyde Intermediates

The synthesis of thiazolidin-4-ones is a prominent transformation of thiobenzaldehyde intermediates. A common and efficient method involves a one-pot, three-component cyclocondensation reaction. nih.gov This reaction typically utilizes an amine, the thioaldehyde moiety, and a mercaptoacetic acid, such as thioglycolic acid. orientjchem.orgchemmethod.com

The reaction proceeds through the initial formation of a thio-imine (Schiff base) intermediate from the condensation of the thiobenzaldehyde and a primary amine. Subsequent nucleophilic attack by the sulfur atom of thioglycolic acid on the imine carbon, followed by intramolecular cyclization and dehydration, yields the thiazolidin-4-one ring. nih.gov This synthetic strategy is highly versatile, allowing for the introduction of diverse substituents on the thiazolidinone core by varying the amine component.

Table 1: Potential Thiazolidin-4-one Derivatives from this compound

| Reactant Amine | Resulting Substituent (at N-3) | Potential Product Name |

|---|---|---|

| Aniline | Phenyl | 3-Phenyl-2-(2-(3-phenylpropanoyl)phenyl)thiazolidin-4-one |

| Methylamine | Methyl | 3-Methyl-2-(2-(3-phenylpropanoyl)phenyl)thiazolidin-4-one |

| Benzylamine | Benzyl | 3-Benzyl-2-(2-(3-phenylpropanoyl)phenyl)thiazolidin-4-one |

Other Sulfur-Containing Heterocycles (e.g., Thietanes)

Beyond thiazolidinones, the thioaldehyde functionality is a key building block for other sulfur-containing heterocycles like thietanes. Thietanes are four-membered rings containing one sulfur atom. A significant route to their synthesis is the photochemical [2+2] cycloaddition, also known as the thia-Paternò-Büchi reaction. researchgate.net

This reaction involves the photoexcitation of the thiocarbonyl group of this compound, which then reacts with an alkene. The process is a concerted or stepwise cycloaddition that forms the strained four-membered thietane (B1214591) ring. researchgate.net The choice of alkene determines the substitution pattern on the resulting thietane, offering a direct pathway to a variety of functionalized derivatives. researchgate.net

Table 2: Potential Thietane Derivatives via [2+2] Cycloaddition

| Alkene Reactant | Resulting Substituents on Thietane Ring | Potential Product Name |

|---|---|---|

| Ethylene (B1197577) | Unsubstituted | 2-(2-(3-Phenylpropanoyl)phenyl)thietane |

| Propylene | 3-Methyl | 3-Methyl-2-(2-(3-phenylpropanoyl)phenyl)thietane |

| Isobutylene | 3,3-Dimethyl | 3,3-Dimethyl-2-(2-(3-phenylpropanoyl)phenyl)thietane |

Condensation Reactions and Schiff Base Formation

The thiocarbonyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines or azomethines. researchgate.netedu.krd This reaction is a cornerstone of imine chemistry and provides a facile route to introduce nitrogen-containing functionalities.

The reaction mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbon of the thioaldehyde group. This is followed by the elimination of a molecule of hydrogen sulfide (B99878), typically under acid or base catalysis, to yield the stable C=N double bond of the Schiff base. uomustansiriyah.edu.iq These derivatives are valuable intermediates themselves, capable of undergoing further transformations such as reduction to secondary amines or participating in cycloaddition reactions.

Table 3: Potential Schiff Base Derivatives

| Primary Amine | Product Name |

|---|---|

| Aniline | N-(2-(3-Phenylpropanoyl)benzylidene)aniline |

| Ethylamine | N-(2-(3-Phenylpropanoyl)benzylidene)ethanamine |

| p-Toluidine | N-(2-(3-Phenylpropanoyl)benzylidene)-4-methylaniline |

Functionalization of the Phenylpropanoyl Side Chain

Modifications of the Phenyl Ring

The phenyl ring of the 3-phenylpropanoyl moiety is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The existing alkyl chain acts as a weak activating group and is an ortho, para-director. vaia.com This allows for the introduction of a variety of substituents onto this aromatic ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to add a halogen atom. youtube.com

Friedel-Crafts Alkylation/Acylation: Reacting with an alkyl/acyl halide and a Lewis acid to attach an alkyl or acyl group. libretexts.org

These modifications can significantly alter the electronic and steric properties of the molecule.

Table 4: Potential Modifications of the Phenylpropanoyl Phenyl Ring

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(3-(4-Nitrophenyl)propanoyl)thiobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 2-(3-(4-Bromophenyl)propanoyl)thiobenzaldehyde |

Transformations of the Aliphatic Propionyl Linker

The aliphatic propionyl linker, specifically the ketone group and the adjacent α-carbon, is another site for derivatization.

One key reaction is α-halogenation , which can occur under acidic or basic conditions. libretexts.orglibretexts.org In the presence of an acid and a halogen (e.g., Br₂ in acetic acid), a single halogen atom can be selectively introduced at the α-position to the carbonyl group. mdpi.com This reaction proceeds through an enol intermediate. libretexts.org The resulting α-halo ketone is a valuable synthetic intermediate, primed for nucleophilic substitution reactions or for creating α,β-unsaturated ketones through elimination. libretexts.org

Another important transformation is the reduction of the ketone . The carbonyl group can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a hydroxyl group and a new stereocenter into the molecule, expanding its structural diversity.

Table 5: Potential Transformations of the Propionyl Linker

| Reaction Type | Reagents | Functional Group Transformation | Potential Product Name |

|---|---|---|---|

| α-Bromination | Br₂, CH₃COOH | Ketone → α-Bromo Ketone | 2-(2-Bromo-3-phenylpropanoyl)thiobenzaldehyde |

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Chemical Syntheses

While direct synthetic applications of 2-(3-Phenylpropanoyl)thiobenzaldehyde are not extensively documented, its constituent functional groups suggest a high potential as a versatile synthon for the construction of complex heterocyclic scaffolds. Thioaldehydes are known to be highly reactive dienophiles and electrophiles. Unhindered thioaldehydes, in particular, are typically transient species that readily undergo oligomerization or cycloaddition reactions. This reactivity can be harnessed for the synthesis of various sulfur-containing heterocycles.

For instance, the thioaldehyde moiety can participate in hetero-Diels-Alder reactions with a variety of dienes to furnish thiopyran derivatives. Furthermore, its reaction with nucleophiles can lead to the formation of new carbon-sulfur bonds, a key step in the synthesis of many biologically active compounds.

The thioester group, on the other hand, can be seen as a stable precursor to a thiol upon hydrolysis or reduction. It can also react with organometallic reagents to form ketones or undergo aminolysis to generate amides. The presence of both functional groups allows for a modular approach to complex molecule synthesis. A hypothetical synthetic route could involve a cycloaddition reaction at the thioaldehyde, followed by a transformation of the thioester to introduce further diversity. This dual reactivity makes this compound a promising, albeit underexplored, building block for combinatorial chemistry and the synthesis of novel heterocyclic libraries.

Role in Polymer Chemistry: Design and Synthesis of Novel Thioether-Containing Polymers

In the realm of polymer chemistry, this compound offers intriguing possibilities for the design of novel thioether-containing polymers. The high reactivity of the thioaldehyde group makes it a candidate for polymerization through mechanisms such as self-condensation or copolymerization with other monomers. Aromatic polythioamides and other sulfur-containing polymers have been noted for their excellent thermal stability and high refractive indices.

The thioester functionality within the molecule can also be leveraged in polymer synthesis. Thioesters are known to be useful in various polymerization techniques and for post-polymerization modifications. researchgate.netnih.gov For example, polymers with pendant thioester groups can be synthesized and subsequently functionalized through reactions like aminolysis or thiol-thioester exchange. nih.gov

A plausible application for this compound in polymer science would be as a monomer in ring-opening polymerization of a corresponding cyclic precursor, or as a chain transfer agent in radical polymerization, leading to polymers with thioester end groups. The resulting polymers, containing thioether linkages derived from the thioaldehyde and potentially retaining the thioester for further modification, could exhibit interesting properties such as improved thermal stability, high refractive indices, and responsiveness to stimuli. jst.go.jpscispace.comnih.gov The incorporation of the phenylpropanoyl group could also enhance the solubility and processability of the resulting polymers.

Below is a table summarizing the potential polymerization approaches for this compound and the properties of the resulting polymers.

| Polymerization Approach | Monomer Functionality Utilized | Potential Polymer Characteristics |

| Self-condensation/Polymerization | Thioaldehyde | High thermal stability, high refractive index |

| Copolymerization | Thioaldehyde | Tunable properties based on comonomer |

| Post-polymerization modification | Thioester | Functionalizable polymers, responsive materials |

| Ring-opening polymerization | (Hypothetical cyclic precursor) | Controlled molecular weight and architecture |

Controlled Release Systems: Engineering of Hydrogen Sulfide (B99878) Donors from Photo-Generated Thiobenzaldehydes

A significant and promising application of this compound lies in the development of controlled release systems for hydrogen sulfide (H₂S). H₂S is a crucial biological signaling molecule, and the ability to release it with spatiotemporal control is of great therapeutic interest. Research has demonstrated that thiobenzaldehydes, generated via photo-uncaging of precursor molecules, can react with amines or amino acids to release H₂S. researchgate.net This process is initiated by light, offering a high degree of control over the timing and location of H₂S delivery. researchgate.net

The general mechanism involves the photo-cleavage of a precursor to generate the thiobenzaldehyde, which then reacts with an amine to produce an imine and H₂S. researchgate.net The thioester group in this compound could also contribute to H₂S release. Thioesters have been identified as a class of H₂S donors that are activated by cysteine to release H₂S in a slow and controllable manner. nih.govsci-hub.se

Therefore, this compound could potentially act as a dual-action H₂S donor: a rapid, photo-triggered release from the thioaldehyde moiety, and a slower, sustained release from the thioester group in the presence of biological thiols like cysteine. This dual-release profile could be highly advantageous for therapeutic applications where both an initial burst and prolonged release of H₂S are desired.

The table below outlines the proposed H₂S release mechanisms for this compound.

| Functional Group | Trigger for H₂S Release | Release Profile |

| Thioaldehyde | Light (photogeneration) followed by reaction with amines/amino acids | Rapid, controlled |

| Thioester | Cysteine | Slow, sustained |

Exploration in Catalysis and Ligand Design

The sulfur atoms in this compound, present in two different oxidation states and chemical environments, make it an interesting candidate for exploration in catalysis and ligand design. Sulfur-donor ligands are known to form stable complexes with a variety of transition metals and are utilized in numerous catalytic applications. alfa-chemistry.com

The thioether linkage, which can be formed from the thioaldehyde group, is a common motif in ligands. The lone pairs of electrons on the sulfur atom can coordinate to metal centers, influencing their electronic properties and catalytic activity. Benzaldehyde (B42025) thiosemicarbazone derivatives, which share structural similarities with the reactivity products of thiobenzaldehydes, have been used to synthesize palladium complexes that are active in C-C and C-N coupling reactions. rsc.org

Furthermore, the thioester group can also participate in coordination to metal centers, although this is less common than thioether coordination. The combination of a soft sulfur donor (from the thioaldehyde or its derivatives) and a harder oxygen or sulfur donor from the thioester carbonyl or thiocarbonyl group could lead to the formation of stable chelate complexes with interesting catalytic properties. While the direct application of this compound as a ligand has not been reported, its structural features suggest that it could be a precursor to novel ligands for various catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(3-Phenylpropanoyl)thiobenzaldehyde, both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy: This technique provides information about the chemical environment, number, and connectivity of protons. The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to the aromatic protons of the thiobenzaldehyde and phenylpropanoyl moieties, as well as the aliphatic protons of the propane (B168953) chain. The thioaldehyde proton (-CHS) is expected to be significantly deshielded, appearing as a singlet in the downfield region of the spectrum. The aromatic protons would appear as complex multiplets, with their specific chemical shifts influenced by the electronic effects of the thioformyl (B1219250) and propanoylthio substituents. The methylene (B1212753) protons of the propanoyl group would likely appear as two distinct triplets due to spin-spin coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments. Key signals would include the highly deshielded carbons of the thioaldehyde (C=S) and the ester carbonyl (C=O) groups. The aromatic carbons would resonate in the typical downfield region, while the aliphatic carbons of the propane chain would appear in the upfield region. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following data are predicted values based on analogous structures and may vary from experimental results.)

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 1 | ~10.1 | ~200.5 | s | - |

| 2 | - | ~142.1 | - | - |

| 3 | ~7.9 | ~135.4 | d | ~7.8 |

| 4 | ~7.5 | ~129.8 | t | ~7.6 |

| 5 | ~7.6 | ~133.7 | t | ~7.7 |

| 6 | ~7.4 | ~128.9 | d | ~7.9 |

| 7 | - | ~195.2 | - | - |

| 8 | ~3.2 | ~45.3 | t | ~7.5 |

| 9 | ~3.0 | ~30.1 | t | ~7.5 |

| 10 | - | ~140.8 | - | - |

| 11 | ~7.3 | ~128.6 | m | - |

| 12 | ~7.2 | ~128.5 | m | - |

| 13 | ~7.2 | ~126.4 | m | - |

s: singlet, d: doublet, t: triplet, m: multiplet

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and, consequently, the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula.

For this compound (C₁₆H₁₄OS₂), the calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally observed value. A close match (typically within 5 ppm) confirms the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of a phenylpropyl radical and a thiobenzaldehyde acylium ion.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral molecule.

Cleavage of the thioester bond: This would result in ions corresponding to the thiobenzoyl and phenylpropanoyl fragments.

Interactive Data Table: Predicted HRMS Data and Fragmentation

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Formula |

| [M]⁺ | 286.0537 | 286.0535 | C₁₆H₁₄OS₂ |

| [M - CO]⁺ | 258.0588 | 258.0586 | C₁₅H₁₄S₂ |

| [C₉H₉O]⁺ | 133.0653 | 133.0651 | C₉H₉O |

| [C₇H₅S]⁺ | 121.0112 | 121.0110 | C₇H₅S |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, providing a "fingerprint" of the molecule's composition.

IR Spectroscopy: In the IR spectrum of this compound, the most prominent absorption bands would be associated with the carbonyl (C=O) and thioaldehyde (C=S) stretching vibrations. The C=O stretch of the thioester is expected to appear in the range of 1650-1700 cm⁻¹. The C=S stretching vibration is typically weaker and appears at lower wavenumbers, around 1200-1050 cm⁻¹. Other key absorptions would include C-H stretches for the aromatic and aliphatic protons and C=C stretching vibrations for the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The C=S bond, being more polarizable than C=O, might also show a distinct Raman signal. The symmetric nature of certain vibrations can make them more intense in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Thioester) | Stretch | 1670 - 1690 | 1670 - 1690 |

| C=S (Thioaldehyde) | Stretch | 1100 - 1250 | 1100 - 1250 |

| C-H (Aromatic) | Stretch | 3000 - 3100 | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 | 1450 - 1600 |

| C-S | Stretch | 600 - 800 | 600 - 800 |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Analysis

While the aforementioned spectroscopic techniques establish the connectivity of atoms, X-ray crystallography provides the ultimate, unambiguous three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown.

This technique would determine the precise bond lengths, bond angles, and torsion angles within the this compound molecule. It would reveal the conformation of the phenylpropanoyl chain relative to the thiobenzaldehyde ring and provide insights into the planarity of the aromatic systems. Furthermore, analysis of the crystal packing would elucidate any intermolecular interactions, such as pi-stacking or van der Waals forces, that govern the solid-state assembly of the molecules. For chiral molecules, X-ray crystallography can determine the absolute configuration. Although this compound is achiral, this technique remains the gold standard for definitive structural proof.

Computational Chemistry and Theoretical Studies of 2 3 Phenylpropanoyl Thiobenzaldehyde

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 2-(3-Phenylpropanoyl)thiobenzaldehyde. These calculations provide a detailed picture of electron distribution, orbital interactions, and the nature of the chemical bonds within the molecule.

The calculated atomic charges reveal the electrophilic and nucleophilic sites. The carbon atoms of the carbonyl (C=O) and thiocarbonyl (C=S) groups are expected to carry partial positive charges, making them susceptible to nucleophilic attack. Conversely, the oxygen and sulfur atoms will have partial negative charges.

Below is a table of predicted bond lengths and Mulliken atomic charges for key atoms in this compound, calculated at the B3LYP/6-31G(d) level of theory, a common method for such computations.

| Bond | Predicted Bond Length (Å) | Atom | Predicted Mulliken Charge (e) |

| C=O | 1.215 | O (carbonyl) | -0.55 |

| C-S (thioester) | 1.780 | S (thioester) | -0.10 |

| C=S | 1.630 | S (thiocarbonyl) | -0.15 |

| C-C (carbonyl) | 1.510 | C (carbonyl) | +0.60 |

| C-C (thiocarbonyl) | 1.480 | C (thiocarbonyl) | +0.25 |

Note: These values are hypothetical and representative of what would be expected from a standard DFT calculation.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for exploring the potential reactivity of this compound. By mapping out reaction pathways and locating the corresponding transition states, a quantitative understanding of reaction mechanisms and kinetics can be achieved.

A plausible reaction for this molecule is the hydrolysis of the thioester bond, which would proceed via nucleophilic acyl substitution. The reaction would likely be initiated by the attack of a water molecule (or a hydroxide (B78521) ion under basic conditions) on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The subsequent steps would involve proton transfer and the departure of the 2-formylbenzenethiolate leaving group.

Transition state theory, combined with quantum chemical calculations, allows for the determination of the activation energies for each step of the proposed mechanism. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For the hydrolysis reaction, the transition state for the initial nucleophilic attack would feature a partially formed O-C bond (from the water molecule to the carbonyl carbon) and a slightly elongated C=O bond.

Below is a hypothetical reaction coordinate diagram for the acid-catalyzed hydrolysis of the thioester, with relative energies calculated for the reactant, transition state, intermediate, and product.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.5 |

| Tetrahedral Intermediate | -5.2 |

| Transition State 2 | +12.8 |

| Products | -10.3 |

Note: These energy values are illustrative for a typical thioester hydrolysis and would require specific calculations for the target molecule.

Conformational Analysis and Molecular Dynamics Simulations

The presence of several single bonds in this compound allows for considerable conformational flexibility. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in three-dimensional space. This can be achieved through systematic scans of the potential energy surface by varying the dihedral angles of the rotatable bonds.

Molecular dynamics (MD) simulations provide a more dynamic picture of the conformational landscape. By simulating the motion of the atoms over time, MD can explore the different accessible conformations and their relative populations at a given temperature. These simulations can reveal the preferred spatial arrangements of the molecule in different environments, such as in a solvent or interacting with a biological target.

A conformational search would likely reveal several low-energy conformers. The stability of these conformers would be determined by a balance of steric hindrance, electronic effects, and potential intramolecular interactions, such as C-H···O or C-H···S hydrogen bonds.

| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178.5 | 85.2 | 0.00 |

| 2 | -65.3 | 88.1 | 1.25 |

| 3 | 175.9 | -92.4 | 1.80 |

| 4 | 68.0 | -90.7 | 2.50 |

Note: The dihedral angles and energies are hypothetical and represent a plausible outcome of a conformational analysis.

Prediction of Spectroscopic Properties and Reactivity Trends

Computational methods can accurately predict various spectroscopic properties, which can be invaluable for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The predicted IR spectrum would show characteristic peaks for the different functional groups. For instance, a strong absorption band would be expected for the C=O stretching vibration of the thioester, typically in the range of 1680-1710 cm⁻¹. The C=S stretching vibration is generally weaker and appears at lower frequencies, around 1050-1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted NMR spectra would aid in the structural elucidation of the molecule. The protons on the phenyl rings would appear in the aromatic region (typically 7-8 ppm in ¹H NMR), while the protons of the propanoyl chain would be found in the aliphatic region. The carbonyl and thiocarbonyl carbons would have characteristic chemical shifts in the ¹³C NMR spectrum, expected to be in the ranges of 190-200 ppm and 210-230 ppm, respectively.

Reactivity trends can also be inferred from calculated electronic properties. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's ability to act as an electron donor or acceptor. A small HOMO-LUMO gap often suggests higher reactivity.

| Spectroscopic Feature | Predicted Value |

| IR: C=O Stretch (cm⁻¹) | 1695 |

| IR: C=S Stretch (cm⁻¹) | 1150 |

| ¹³C NMR: C=O (ppm) | 195.2 |

| ¹³C NMR: C=S (ppm) | 220.5 |

| ¹H NMR: Aldehyde H (ppm) | 9.98 |

Note: These are representative predicted values and are subject to the computational method and level of theory used.

Future Perspectives and Emerging Research Avenues for Acyl Thiobenzaldehydes

Development of Novel Catalytic Systems for Thioaldehyde Functionalization

The functionalization of the thioaldehyde group in acyl thiobenzaldehydes is a key area of research. The inherent reactivity of thioaldehydes makes them susceptible to various transformations, but also presents challenges in terms of selectivity and stability. wikipedia.org Unhindered thioaldehydes, for instance, have a propensity to oligomerize or polymerize. wikipedia.orgresearchgate.net Consequently, the development of sophisticated catalytic systems is paramount to control their reactivity and unlock their synthetic potential.

Current research efforts are focused on several key areas:

Metal-Free Catalysis: There is a growing interest in developing metal-free catalytic systems for C-S bond formation and functionalization to create organosulfur compounds. hjpmh.co.in One such approach involves the in situ generation of electrophilic thiolating agents, which can then react with various nucleophiles. hjpmh.co.in This strategy offers a milder and more environmentally friendly alternative to traditional metal-catalyzed cross-coupling reactions.

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. Their application in the functionalization of ynals with thiols has been shown to produce a diverse range of organosulfur compounds, including thioesters and sulfenyl-substituted aldehydes, under mild, metal-free conditions. nih.gov This methodology could potentially be adapted for the selective functionalization of acyl thiobenzaldehydes.

Photocatalysis: Merging photocatalysis with hydrogen atom transfer (HAT) offers a green and convenient route to generate acyl radicals from aldehydes. nih.gov These radicals can then undergo reactions with various functionalized sulfones to form acyl-S, acyl-C, and acyl-N bonds. nih.gov This approach could be extended to thioaldehydes, providing a novel pathway for their functionalization.

The following table summarizes some of the emerging catalytic systems being explored for the functionalization of sulfur-containing organic compounds.

| Catalytic System | Description | Potential Application for Acyl Thiobenzaldehydes |

| Metal-Free Thiolation | In situ generation of electrophilic thiolating agents for C-S bond formation. hjpmh.co.in | Selective functionalization of the thioaldehyde group. |

| N-Heterocyclic Carbene (NHC) Organocatalysis | Catalyzes the reaction of ynals with thiols to form various organosulfur compounds. nih.gov | Controlled addition of nucleophiles to the thioaldehyde moiety. |

| Eosin Y-HAT Photocatalysis | Generation of acyl radicals from aldehydes for subsequent bond formation. nih.gov | A novel route for the functionalization of the acyl portion of the molecule. |

Integration into Continuous Flow Chemistry Processes

Continuous flow chemistry has garnered significant attention in recent years as a powerful tool for chemical synthesis, offering advantages such as enhanced safety, improved reaction control, and facile scalability. nih.govmdpi.com The integration of acyl thiobenzaldehyde chemistry into continuous flow processes is a promising research avenue that could overcome some of the challenges associated with their batch synthesis, particularly their inherent instability.

Key areas of exploration include:

In Situ Generation and Trapping: Thioaldehydes are often highly reactive and prone to decomposition or polymerization. wikipedia.orgresearchgate.net Continuous flow reactors are ideally suited for the in situ generation of such transient species, allowing them to be immediately trapped by a reaction partner. thieme-connect.de For example, photochemically generated thioaldehydes have been successfully used in thia-Diels-Alder reactions in continuous flow, leading to improved space-time yields compared to batch processes. thieme-connect.de

Multi-Step Syntheses: Flow chemistry enables the seamless integration of multiple reaction steps without the need for intermediate isolation and purification. mdpi.com This is particularly advantageous for the synthesis of complex molecules derived from acyl thiobenzaldehydes. For instance, the generation of acyl azides and their subsequent use in peptide bond formation has been demonstrated in a continuous-flow system, highlighting the potential for safe handling of reactive intermediates. rsc.org

Process Optimization and Automation: The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors allows for rapid process optimization. mdpi.com This can lead to higher yields, improved selectivity, and reduced waste generation in reactions involving acyl thiobenzaldehydes.

The table below outlines the potential benefits of integrating acyl thiobenzaldehyde chemistry into continuous flow processes.

| Feature of Continuous Flow Chemistry | Advantage for Acyl Thiobenzaldehyde Chemistry |

| Precise control of reaction parameters | Improved selectivity and yield, minimization of side reactions. |

| In situ generation of reactive intermediates | Safe handling of unstable thioaldehydes, prevention of decomposition. thieme-connect.de |

| High surface-area-to-volume ratio | Enhanced heat and mass transfer, leading to faster reaction rates. nih.gov |

| Scalability | Facile transition from laboratory-scale synthesis to large-scale production. |

Exploration of Supramolecular Interactions and Self-Assembly

The sulfur atom in the thioaldehyde group can participate in a variety of non-covalent interactions, which can be harnessed to direct the self-assembly of acyl thiobenzaldehydes into well-defined supramolecular structures. rsc.orgnih.gov Understanding and controlling these interactions is a burgeoning area of research with potential applications in materials science and nanotechnology.

Key aspects being investigated include:

Weak Hydrogen Bonds: While thiols are generally considered weak hydrogen-bond donors, recent studies using quantum crystallography have revealed that these interactions are directional and play a significant role in the solid-state packing of thiol-containing molecules. rsc.orgnih.govresearchgate.net The thioaldehyde group, with its sulfur atom, can also act as a hydrogen bond acceptor, influencing the supramolecular architecture.

Other Non-Covalent Interactions: Besides hydrogen bonding, other non-covalent interactions such as π-π stacking, C-H···π interactions, and chalcogen bonding can influence the self-assembly of aromatic acyl thiobenzaldehydes. rsc.org A thorough understanding of these interactions is crucial for designing molecules that self-assemble into desired architectures.

Hirshfeld Surface Analysis: This computational tool is being increasingly used to visualize and quantify intermolecular contacts in crystal structures. rsc.org Applying this analysis to acyl thiobenzaldehydes can provide valuable insights into the dominant non-covalent interactions driving their self-assembly.

The following table summarizes the key non-covalent interactions that could play a role in the supramolecular chemistry of acyl thiobenzaldehydes.

| Type of Interaction | Description | Potential Role in Acyl Thiobenzaldehyde Self-Assembly |

| Thiol Hydrogen Bonding | Weak, directional interactions involving the S-H group. rsc.orgnih.gov | Directing the formation of specific supramolecular synthons. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Controlling the packing of aromatic acyl thiobenzaldehydes in the solid state. |

| Chalcogen Bonding | Noncovalent interaction involving a chalcogen atom (like sulfur) as an electrophilic site. | Influencing the orientation and packing of molecules in crystals. |

Bio-Inspired Applications and Biomimetic Transformations

Nature provides a rich source of inspiration for the development of novel chemical transformations and functional molecules. The unique reactivity of the thioaldehyde group makes it an intriguing target for bio-inspired applications and biomimetic transformations.

Emerging research directions in this area include:

Biomimetic Synthesis: Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. Researchers are developing biomimetic iterative methods for polyketide synthesis that involve the use of thioesters. rsc.org Acyl thiobenzaldehydes could potentially be incorporated into such synthetic strategies to create novel polyketide analogues.

Thiopeptide Engineering: Thiopeptide antibiotics are a class of sulfur-rich, ribosomally synthesized natural products. nih.gov Bio-inspired engineering approaches are being used to expand the molecular diversity and utility of these antibiotics. nih.gov The chemical reactivity of acyl thiobenzaldehydes could be harnessed to modify and functionalize thiopeptide scaffolds, leading to new drug candidates.

Enzyme-Catalyzed Reactions: Enzymes are highly efficient and selective catalysts. The development of artificial enzymes or the engineering of existing ones to recognize and transform acyl thiobenzaldehydes could open up new avenues for their application in biocatalysis and synthetic biology.

The table below highlights some of the potential bio-inspired applications of acyl thiobenzaldehydes.

| Bio-Inspired Application | Description | Potential Role of Acyl Thiobenzaldehydes |

| Biomimetic Polyketide Synthesis | Iterative chain elongation using thioester chemistry to mimic natural polyketide biosynthesis. rsc.org | As building blocks for the synthesis of novel polyketide-like structures. |

| Thiopeptide Antibiotic Modification | Chemical modification of sulfur-rich peptide antibiotics to enhance their biological activity. nih.gov | As reactive handles for the functionalization of thiopeptide scaffolds. |

| Biocatalysis | The use of enzymes or enzyme mimics to catalyze chemical reactions. | As substrates for engineered enzymes to produce valuable chiral molecules. |

Q & A

Basic: What are the common synthetic routes for 2-(3-Phenylpropanoyl)thiobenzaldehyde?

The synthesis of this compound typically involves coupling reactions or enolization pathways. For example, thiobenzaldehyde derivatives can form via enol intermediates from precursors like desyl thiocyanate, as demonstrated in studies where enolization leads to reactive thiobenzaldehyde species . Additionally, analogous compounds with 3-phenylpropanoyl groups have been synthesized using catalysts like t-BuOK in anhydrous t-BuOH, followed by hydrolysis and purification via column chromatography . Key steps include controlling reaction conditions (e.g., temperature, solvent) and characterizing intermediates with spectroscopic methods.

Advanced: How can computational methods like DFT predict the reactivity of this compound?

Density functional theory (DFT) can model the electronic structure and reaction pathways of this compound. By analyzing the electron density distribution and local kinetic-energy density, DFT calculations (e.g., using the Colle-Salvetti correlation-energy formula) provide insights into bond polarization, nucleophilic/electrophilic sites, and transition states . For instance, the thiobenzaldehyde moiety’s thiocarbonyl group may exhibit distinct electron-withdrawing effects, influencing its reactivity in cycloadditions or nucleophilic attacks. Computational validation of experimental observations (e.g., regioselectivity in Diels-Alder reactions) is critical for mechanistic studies .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To identify proton environments (e.g., aldehyde protons at ~10 ppm) and confirm substitution patterns on aromatic rings .

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) verification and fragmentation pattern analysis.

- IR Spectroscopy : To detect functional groups like C=O (1680–1720 cm⁻¹) and C=S (1050–1250 cm⁻¹) .

Cross-referencing with analogous compounds (e.g., thiobenzaldehyde derivatives) ensures accurate assignments .

Advanced: How can researchers resolve contradictions in reported reaction mechanisms involving thiobenzaldehyde derivatives?

Contradictions often arise from competing pathways (e.g., elimination vs. cyclization). To address this:

- Use trapping experiments (e.g., cyclopentadiene for Diels-Alder adducts) to isolate intermediates .

- Perform kinetic isotope effects or isotopic labeling to track reaction steps.

- Compare computational (DFT) and experimental data to validate proposed mechanisms .

Advanced: What strategies enable the incorporation of this compound into stimuli-responsive drug delivery systems?

This compound’s thiobenzaldehyde group can be leveraged for light-responsive H₂S release. For example:

- Design hydrogels by copolymerizing thiobenzaldehyde precursors with polyethylene glycol methacrylate.

- Monitor H₂S release kinetics under UV irradiation and in the presence of amines, which trigger imine formation and gas release .

- Validate biocompatibility via in vitro cell culture assays on hydrogel surfaces .

Basic: What are key considerations in synthesizing derivatives of this compound?

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-couplings for aryl-thiophene derivatives .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via TLC .

- Stability : Protect the thiobenzaldehyde group from oxidation by storing under inert atmospheres .

Advanced: How does the thiobenzaldehyde moiety influence cycloaddition reactivity?

The thiocarbonyl group enhances electrophilicity, making it reactive in [4+2] cycloadditions. For example, thiobenzaldehyde reacts with cyclopentadiene to form hetero-Diels-Alder adducts in high yields. Computational studies can predict regioselectivity and transition-state energies, while experimental trapping confirms intermediate formation .

Basic: How can researchers ensure the purity of this compound during synthesis?

- Thin-Layer Chromatography (TLC) : Use iodine vapor or UV visualization to monitor reaction progress .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for crystal formation.

- Spectroscopic Consistency : Compare NMR and MS data with literature values for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.